(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine
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Description
(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.19026037 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
One study discusses the enantioselective synthesis of vasopressin V2 receptor antagonist OPC-31260 metabolites, highlighting the use of lipase-catalyzed transesterification. This synthetic approach is crucial for generating optical isomers of certain metabolites, maintaining their absolute configurations throughout multiple conversion steps (Matsubara et al., 2000).
Generation of Structurally Diverse Libraries
Another research outlines the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. This study showcases the compound's reactivity with various nucleophiles, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science (Roman, 2013).
DNA-Damaging Activity and Bacterial Mutagenicity
Research into the DNA-damaging activity and bacterial mutagenicity of aromatic amines and azo-derivatives quantitatively relates these properties to their carcinogenicity. This study emphasizes the potential health risks associated with exposure to certain chemical structures and the need for safe handling and regulatory oversight (Parodi et al., 1981).
Azepanium Ionic Liquids
The synthesis of a new family of room temperature ionic liquids based on azepane highlights an innovative approach to utilizing a coproduct of diamine production processes. Such developments in green chemistry aim to mitigate disposal issues related to azepane by transforming it into valuable ionic liquids with potential applications in various industrial processes (Belhocine et al., 2011).
Ligand-assisted Copper(II) Acetate-accelerated Azide-alkyne Cycloaddition
A study on ligand-assisted, copper(II) acetate-accelerated azide-alkyne cycloaddition (AAC) reactions expands the scope of AAC reactions to include nonchelating azides. This work not only broadens the application of AAC reactions but also provides insights into the mechanistic synergy between the title reaction and the alkyne oxidative homocoupling reaction (Michaels & Zhu, 2011).
Properties
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-[2-(1,2,4-triazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-20(2)14-7-5-6-10-21(11-14)17(23)15-8-3-4-9-16(15)22-13-18-12-19-22/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXQZDQJRWBWEZ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)C2=CC=CC=C2N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC=CC=C2N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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